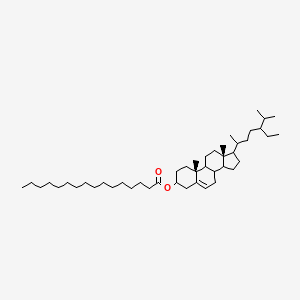
OVA-E1 peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OVA-E1 peptide is a variant antagonist of the peptide sequence SIINFEKL, derived from ovalbumin (OVA) residues 257-264. This peptide is known for its ability to activate the p38 and c-Jun N-terminal kinase (JNK) cascades in both mutant and wild-type thymocytes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: OVA-E1 peptide is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis is carried out under controlled conditions, typically involving the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: OVA-E1 peptide primarily undergoes hydrolysis and enzymatic degradation. It can also participate in oxidation and reduction reactions depending on the presence of specific amino acid residues .
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products Formed: The major products formed from these reactions include smaller peptide fragments and amino acids .
Applications De Recherche Scientifique
OVA-E1 peptide has a wide range of applications in scientific research:
Immunology: It is used to study T-cell receptor (TCR) interactions and T-cell activation. .
Cancer Research: this compound is utilized in cancer immunotherapy research to understand how T-cells recognize and respond to tumor antigens
Drug Development: The peptide serves as a model for developing new therapeutic agents targeting immune pathways
Mécanisme D'action
OVA-E1 peptide exerts its effects by binding to major histocompatibility complex (MHC) molecules on antigen-presenting cells. This interaction is recognized by T-cell receptors on thymocytes, leading to the activation of p38 and JNK signaling pathways. These pathways play crucial roles in T-cell differentiation, proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
SIINFEKL: The parent peptide from which OVA-E1 is derived. .
OVA (257-264): Another variant of the ovalbumin peptide sequence with similar immunological properties
Uniqueness: OVA-E1 peptide is unique due to its specific mutations that enhance its ability to activate p38 and JNK pathways in both mutant and wild-type thymocytes. This makes it a valuable tool for studying T-cell activation and immune responses .
Propriétés
Formule moléculaire |
C47H76N10O14 |
|---|---|
Poids moléculaire |
1005.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C47H76N10O14/c1-7-26(5)38(57-46(69)39(27(6)8-2)56-40(63)29(49)17-19-36(59)60)45(68)54-33(24-35(50)58)44(67)53-32(23-28-14-10-9-11-15-28)43(66)52-31(18-20-37(61)62)42(65)51-30(16-12-13-21-48)41(64)55-34(47(70)71)22-25(3)4/h9-11,14-15,25-27,29-34,38-39H,7-8,12-13,16-24,48-49H2,1-6H3,(H2,50,58)(H,51,65)(H,52,66)(H,53,67)(H,54,68)(H,55,64)(H,56,63)(H,57,69)(H,59,60)(H,61,62)(H,70,71)/t26-,27-,29-,30-,31-,32-,33-,34-,38-,39-/m0/s1 |
Clé InChI |
KBPDNGCJCDHTEX-MHIFUCQXSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


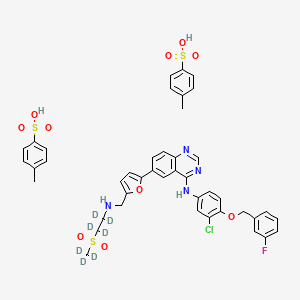

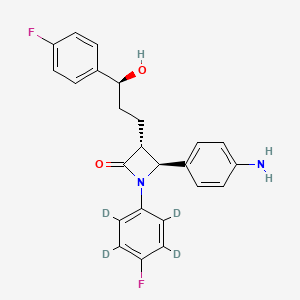
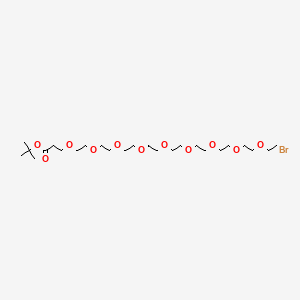
![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)
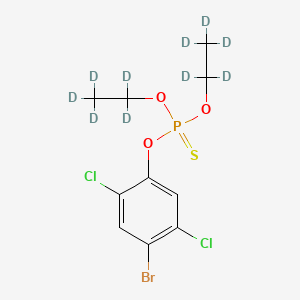
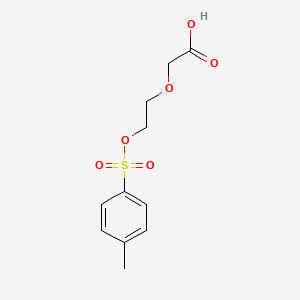

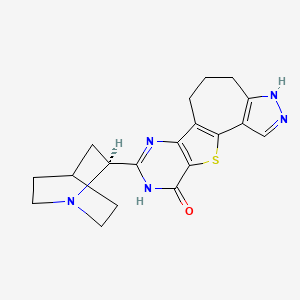
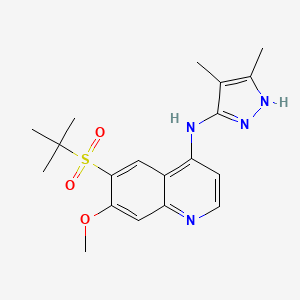
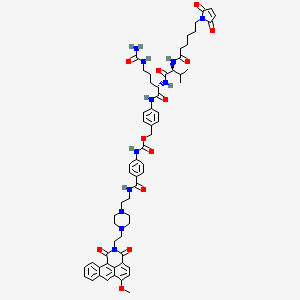
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)

